N-[2-(dimethylamino)-2-phenylethyl]naphthalene-2-carboxamide
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Overview
Description
N-[2-(dimethylamino)-2-phenylethyl]naphthalene-2-carboxamide is an organic compound that belongs to the class of naphthalimide derivatives. These compounds are known for their diverse applications in various fields such as photoinitiators, organic light-emitting diodes (OLEDs), and medicinal chemistry .
Preparation Methods
The synthesis of N-[2-(dimethylamino)-2-phenylethyl]naphthalene-2-carboxamide typically involves nucleophilic substitution reactions. One common method includes the reaction of naphthalene-2-carboxylic acid with 2-(dimethylamino)-2-phenylethylamine under specific conditions to form the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
N-[2-(dimethylamino)-2-phenylethyl]naphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene-2-carboxylic acid derivatives, while reduction may produce corresponding amines .
Scientific Research Applications
N-[2-(dimethylamino)-2-phenylethyl]naphthalene-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-phenylethyl]naphthalene-2-carboxamide involves its interaction with molecular targets such as DNA and enzymes. As a DNA intercalator, it inserts itself between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes. This action is particularly significant in its antitumor activity, where it targets topoisomerase II, leading to DNA damage and cell cycle arrest .
Comparison with Similar Compounds
N-[2-(dimethylamino)-2-phenylethyl]naphthalene-2-carboxamide can be compared with other naphthalimide derivatives such as:
N-[2-(dimethylamino)ethyl]-1,8-naphthalimide: Used as a photoinitiator and in OLEDs.
N-[2-(dimethylamino)ethyl]acridine-4-carboxamide: Known for its DNA intercalating properties and antitumor activity.
The uniqueness of this compound lies in its specific structural features that enhance its photoinitiating and luminescent properties, making it highly effective in applications such as OLEDs and photopolymerization .
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-phenylethyl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c1-23(2)20(17-9-4-3-5-10-17)15-22-21(24)19-13-12-16-8-6-7-11-18(16)14-19/h3-14,20H,15H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJZIFQVVPNNAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.